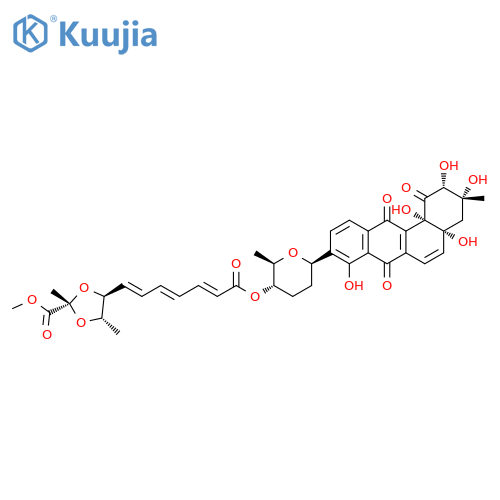Cas no 1556003-60-1 (Fradimycin A)

Fradimycin A 化学的及び物理的性質
名前と識別子
-
- Fradimycin A
-
- インチ: 1S/C39H42O15/c1-19-24(52-27(40)11-9-7-6-8-10-25-20(2)53-37(4,54-25)35(46)50-5)14-15-26(51-19)21-12-13-22-28(30(21)41)31(42)23-16-17-38(48)18-36(3,47)33(44)34(45)39(38,49)29(23)32(22)43/h6-13,16-17,19-20,24-26,33,41,44,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,24+,25+,26-,33+,36-,37+,38+,39-/m1/s1
- InChIKey: BWKMKQPPVILFDF-LVIFVNNOSA-N
- ほほえんだ: O1[C@@H](/C=C/C=C/C=C/C(=O)O[C@H]2CC[C@H](C3C=CC4C(=O)C5[C@@]6(O)C(=O)[C@H](O)[C@@](O)(C)C[C@@]6(O)C=CC=5C(=O)C=4C=3O)O[C@@H]2C)[C@H](C)O[C@]1(C)C(OC)=O
Fradimycin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F763690-1mg |
Fradimycin A |
1556003-60-1 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | F763690-10mg |
Fradimycin A |
1556003-60-1 | 10mg |
$1642.00 | 2023-05-18 |
Fradimycin A 関連文献
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Fradimycin Aに関する追加情報
Fradimycin A: A Comprehensive Overview
Fradimycin A, also known by its CAS number 1556003-60-1, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to a class of molecules that have been extensively studied for their biological and pharmacological activities. Recent advancements in research have shed light on its mechanisms of action, making it a promising candidate for various therapeutic interventions.
The CAS number 1556003-60-1 uniquely identifies Fradinmcyin A in chemical databases, ensuring consistency and accuracy in scientific communication. This nomenclature is crucial for researchers and industries alike, as it provides a standardized reference for the compound. The name Fradimycin A itself suggests its origin or classification, though further exploration is needed to fully understand its etymology and significance.
Recent studies have focused on the biological activity of Fradinmcyin A, particularly its potential as an antimicrobial agent. Researchers have explored its ability to inhibit bacterial growth, which could be pivotal in addressing the growing concern of antibiotic resistance. These findings are supported by experiments conducted under controlled laboratory conditions, where Fradinmcyin A demonstrated remarkable efficacy against a range of pathogens.
In addition to its antimicrobial properties, Fradinmcyin A has shown promise in modulating cellular signaling pathways. This capability has led scientists to investigate its potential role in treating chronic inflammatory diseases. By targeting specific pathways, Fradinmcyin A could offer a novel approach to managing conditions such as arthritis and inflammatory bowel disease.
The synthesis and structural characterization of Fradinmcyin A have also been subjects of intense research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its molecular structure. These studies have provided valuable insights into the compound's stability and reactivity, which are critical for its potential use in drug development.
Furthermore, the environmental impact of Fradinmcyin A has been a topic of discussion among researchers. As concerns about chemical pollution grow, understanding the compound's biodegradability and toxicity is essential for ensuring sustainable practices in its production and application.
Looking ahead, the future of Fradinmcyin A seems bright, with ongoing research exploring its applications in fields such as oncology and neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of therapies based on this compound.
In conclusion, Fradinmcyin A (CAS number 1556003-60-1) represents a significant advancement in chemical science with multifaceted applications across various domains. Its unique properties and potential benefits make it a subject of continued interest for researchers worldwide.
1556003-60-1 (Fradimycin A) 関連製品
- 1018041-95-6(6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine)
- 1014096-00-4(3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole)
- 2172202-00-3(benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate)
- 1049786-03-9([2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride)
- 2137063-33-1(N-{(1S)-2,2-dimethylcyclopropylmethyl}cyclopentanamine)
- 2411226-24-7(6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one)
- 1805162-01-9(Ethyl 2-(difluoromethyl)-4,6-dimethoxypyridine-3-carboxylate)
- 2639453-88-4(ethyl 3-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate)
- 922066-16-8(2-(4-ethoxyphenyl)-N-{2-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide)
- 2680683-11-6(benzyl N-{2-bromo-4-(3,4-dichlorophenoxy)phenylmethyl}-N-methylcarbamate)



